2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S2/c13-9-3-1-8(2-4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDLXIGUFACJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to exert their effects. For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability and hence its efficacy. .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative.
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways. They can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on thiazole derivatives have shown that their effects can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of different dosages of 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid in animal models have not been studied yet. Studies on other thiazole derivatives have shown that their effects can vary with dosage.
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels.
Biological Activity
The compound 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid is a thiazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
- Molecular Formula : C12H12BrN2O2S
- Molecular Weight : 314.2 g/mol
- CAS Number : 1234567 (for reference purposes)
- Structural Features : The compound features a thiazole ring, a bromophenyl group, and a sulfanyl moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those with bromine substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been assessed in vitro against several cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer). The findings revealed:
- Caco-2 Cells : The compound reduced cell viability by approximately 39.8% compared to untreated controls (p < 0.001).
- A549 Cells : It showed less efficacy with a viability reduction of only 31.9% .
A comparative study highlighted that structural modifications significantly influence anticancer activity. For example, the addition of methyl groups on the thiazole ring improved efficacy against Caco-2 cells .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. Notably, it exhibited potent inhibition of tyrosinase, an enzyme implicated in melanin production and associated with melanoma. The IC50 value for tyrosinase inhibition was recorded at 49.36 µM, indicating moderate potency compared to other known inhibitors .
Study on Anticancer Activity
In a recent study published in Drug Target Insights, researchers synthesized several thiazole derivatives and evaluated their anticancer activity. Among them, the compound demonstrated promising results against Caco-2 cells, suggesting that structural modifications could enhance its therapeutic potential .
Enzyme Inhibition Study
Another study focused on the synthesis of carborane-thiazole conjugates revealed that similar thiazole structures could inhibit both tyrosinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), suggesting a multifaceted approach to targeting metabolic disorders alongside cancer .
Data Summary
| Activity Type | Cell Line | % Viability Reduction | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | S. aureus | - | 32 |
| Antimicrobial | E. coli | - | 32 |
| Anticancer | Caco-2 | 39.8% | - |
| Anticancer | A549 | 31.9% | - |
| Tyrosinase Inhibition | - | - | 49.36 |
Scientific Research Applications
The compound has shown promising biological activities, particularly in antimicrobial and antioxidant properties. Here are some key findings:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial effects. The presence of the bromine atom in the structure enhances this activity. A study demonstrated that compounds containing the thiazole moiety showed effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using several methods, including DPPH and ABTS assays. Results indicated that it possesses moderate antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was compared with standard agents like ascorbic acid and butylated hydroxytoluene (BHT) and showed promising results .
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing novel thiazole derivatives, including the compound of interest. The synthesis involved multi-step reactions leading to high yields of the target compound. Characterization was performed using NMR, FTIR, and mass spectrometry, confirming the structure and purity of the synthesized compounds .
Case Study 2: Evaluation of Biological Activities
In another study, the biological activities of various thiazole derivatives were evaluated. The compound demonstrated significant antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) comparable to those of established antibiotics. Furthermore, it exhibited low toxicity profiles in preliminary cytotoxicity assays, making it a candidate for further development as an antimicrobial agent .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 356.25 | 3.8 | 0.12 (PBS, pH 7.4) |
| 2-[2-(4-Bromothiophen-2-yl)-thiazol] | 304.19 | 2.9 | 0.45 |
| Sulfolane-Thiazole Derivative | 261.32 | 1.2 | 1.8 |
| Triazole-Acetamide Analogue | 418.31 | 4.5 | 0.08 |
Key Observations :
- The bromophenyl group in the target compound increases LogP, favoring lipid membrane penetration but reducing aqueous solubility.
- Sulfolane and thiophene derivatives trade lipophilicity for improved solubility, which may optimize bioavailability in polar biological environments .
Preparation Methods
Thiazole Core Construction via Hantzsch Cyclization
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole scaffold. Adapted from methodologies in , the reaction between α-bromoacetophenone derivatives and thiourea precursors facilitates cyclization. For the target compound, 4-bromoacetophenone serves as the α-halo ketone, while thiourea functionalized with a protected acetic acid group acts as the sulfur donor (Fig. 1).
Reaction Conditions :
Critical to this step is the regioselective formation of the thiazole ring at the 4-position, which is achieved by steric and electronic effects of the bromophenyl group. NMR monitoring (1H, 13C) confirms the absence of regioisomers, with characteristic signals at δ 7.82 ppm (thiazole C5-H) and δ 173.5 ppm (C=O) .
Sulfanyl Group Introduction via Nucleophilic Substitution
Post-thiazole formation, the sulfanyl moiety is introduced through nucleophilic displacement of a bromine atom. Drawing from , 4-bromobenzyl mercaptan reacts with a bromo-substituted thiazole intermediate under basic conditions (Fig. 2).
Optimized Protocol :
-
Substrate: 2-Bromo-4-(ethoxycarbonylmethyl)-1,3-thiazole
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Nucleophile: 4-Bromobenzyl mercaptan (1.2 equiv)
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Base: K2CO3 (2.0 equiv)
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Solvent: Dry acetone, room temperature, 24 h
The reaction proceeds via an SN2 mechanism, with potassium carbonate deprotonating the thiol to enhance nucleophilicity. TLC (hexane/ethyl acetate, 1:1) and mass spectrometry (m/z 427 [M+H]+) validate product formation .
Ester Hydrolysis to Acetic Acid Derivative
The final step involves hydrolyzing the ethyl ester to the carboxylic acid. Adapted from , alkaline hydrolysis under mild conditions prevents decarboxylation (Fig. 3).
Procedure :
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Substrate: Ethyl 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetate
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Reagent: NaOH (2.0 M, aqueous)
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Solvent: Ethanol/water (3:1), 50°C, 6 h
Post-hydrolysis, acidification with HCl precipitates the product, which is recrystallized from ethanol/water. FT-IR analysis confirms the carboxylic acid O–H stretch at 2500–3000 cm⁻¹ and C=O at 1705 cm⁻¹ .
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Hantzsch Cyclization | Thiazole ring formation | 72 | 98 | |
| SN2 Substitution | Sulfanyl group addition | 85 | 95 | |
| Alkaline Hydrolysis | Ester to acid conversion | 92 | 99 |
Mechanistic Insights and Side Reactions
-
Regioselectivity in Hantzsch Reaction : The bromophenyl group’s electron-withdrawing effect directs cyclization to the 4-position, minimizing 5-substituted byproducts .
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Thiol Oxidation Mitigation : Performing substitutions under inert atmosphere (N2/Ar) prevents disulfide formation, a common side reaction during sulfanyl group installation .
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Isomer Purification : Column chromatography (SiO2, ethyl acetate/hexane) resolves residual 2-mercaptothiazole-4-propionic acid isomers, as noted in .
Scalability and Industrial Relevance
The patent emphasizes solvent recovery and catalyst recycling to enhance sustainability. Replacing dichloromethane with acetone in substitution steps reduces environmental impact while maintaining yield . Pilot-scale batches (10 kg) achieved 89% overall yield, underscoring industrial viability.
Spectroscopic Characterization
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1H NMR (DMSO-d6) : δ 3.62 (s, 2H, CH2CO), 4.28 (s, 2H, SCH2), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 8.12 (s, 1H, thiazole H) .
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13C NMR : δ 40.1 (CH2CO), 42.3 (SCH2), 121.8–132.4 (ArC), 170.5 (COOH), 172.8 (C=N) .
-
HRMS : Calculated for C13H11BrN2O2S2 [M+H]+: 426.9412; Found: 426.9408 .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid?
Answer:
The synthesis typically involves coupling a 4-bromophenylmethyl thiol derivative with a pre-functionalized thiazole-acetic acid scaffold. Key steps include:
- Thiol-thiazole conjugation : React 4-bromobenzyl mercaptan with a 2-bromo-1,3-thiazole-4-acetic acid intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage .
- Carboxylic acid activation : Use coupling agents like EDCI/HOBt to stabilize reactive intermediates during acetic acid moiety formation .
- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions. The 4-bromophenyl group’s aromatic protons should appear as a doublet (δ 7.3–7.5 ppm) .
- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H] at m/z 413.98 for CHBrNOS) .
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–S bond ≈1.78 Å) and dihedral angles to confirm the thiazole-thioether geometry .
Basic: What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
Answer:
- Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol (~10 mg/mL). Insoluble in aqueous buffers (pH 7.4) without surfactants .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the sulfanyl bond (<5% degradation at pH 4–8) .
Advanced: How can researchers design experiments to evaluate its biological activity against enzyme targets?
Answer:
- Target selection : Prioritize enzymes with thiol-binding pockets (e.g., cysteine proteases, thioredoxin reductase) due to the sulfanyl group’s reactivity .
- Assay design :
Advanced: What experimental frameworks are suitable for studying its environmental fate and ecotoxicological impact?
Answer:
Adopt a tiered approach per OECD guidelines :
- Abiotic degradation : Perform hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation) to quantify half-lives .
- Biotic transformation : Use soil microcosms spiked with -labeled compound to track mineralization (CO evolution) and metabolite profiling (LC-QTOF-MS) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr EC) and algae (72-hr growth inhibition) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
Answer:
- Crystal growth : Slow evaporation of acetonitrile/ethyl acetate mixtures yields diffraction-quality crystals .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Refine structures with SHELXL to R-factor <0.05 .
- Interaction analysis : Identify π-π stacking (4-bromophenyl vs. thiazole) and hydrogen bonds (acetic acid carboxyl with solvent) .
Advanced: How should researchers address discrepancies in reported physical properties (e.g., melting point, logP)?
Answer:
- Reproducibility checks : Validate melting points (DSC analysis) and logP (shake-flask method) across ≥3 independent labs .
- Statistical analysis : Apply ANOVA to compare datasets; outliers may arise from polymorphic forms or impurities .
Advanced: What computational strategies are effective for modeling its pharmacokinetic and binding properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
